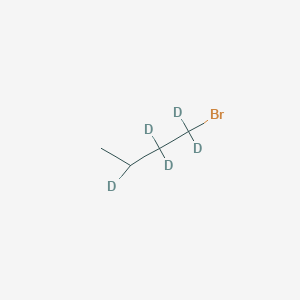

1-Bromo-1,1,2,2,3-pentadeuteriobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of deuterated bromobutanes, including compounds similar to 1-Bromo-1,1,2,2,3-pentadeuteriobutane, often involves the use of deuterated reagents or isotopic exchange reactions. An example is the synthesis of 1-bromobutane from n-butyl alcohol, phosphorus, and liquid bromine, where deuterated analogs can be produced by using deuterated alcohol or through isotopic exchange in the reaction medium (Jun, 2012).

Molecular Structure Analysis

The mass spectra and vibrational analysis of deuterated bromobutanes provide insights into the molecular structure of 1-Bromo-1,1,2,2,3-pentadeuteriobutane. The mass spectra of deuterated bromobutanes show specific cracking patterns and hydrogen-deuterium exchange in ions, which help in understanding the structural aspects of the molecule (Mcfadden & Lounsbury, 1962).

Chemical Reactions and Properties

1-Bromo-1,1,2,2,3-pentadeuteriobutane undergoes various chemical reactions, such as solvolysis, which can be studied to understand the reactivity and stability of the compound. For example, solvolysis of 1-bromobicyclo[1.1.1]pentane provides insights into the reaction mechanisms and the stability of cationic intermediates (Della & Taylor, 1990).

科学的研究の応用

Bromoform and Atmospheric Chemistry

Bromoform (CHBr3) is a significant source of atmospheric organic bromine, impacting the troposphere and lower stratosphere's chemistry. Research has focused on bromoform's sea-to-air flux, originating from macroalgal and planktonic sources, emphasizing its role in atmospheric chemistry, distributions, and sources and sinks in the ocean. This work underscores the importance of understanding halogenated compounds like bromoform in atmospheric processes, which may also apply to the broader class of brominated substances including "1-Bromo-1,1,2,2,3-pentadeuteriobutane" in atmospheric science research (Quack & Wallace, 2003).

Brominated Flame Retardants

A critical review on novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food, discussing the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity. This review points out the gaps in knowledge for several NBFRs, emphasizing the importance of developing optimized analytical methods and further research on indoor environments and potential leaching. This context is relevant for understanding the environmental and health implications of brominated compounds, including "1-Bromo-1,1,2,2,3-pentadeuteriobutane," especially in the context of their use as flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).

Mutagenicity and Toxicity Assessment

The mutagenicity of bromate, a compound related to brominated organic substances, has implications for cancer risk assessment. Research in this area focuses on bromate as a rodent carcinogen formed as a drinking water disinfection by-product and used in some food and consumer products. This work on the mutagenicity of bromate and its implications for human health risk highlights the critical need for understanding the genetic and chromosomal impacts of brominated compounds, which could extend to compounds like "1-Bromo-1,1,2,2,3-pentadeuteriobutane" in toxicological studies (Moore & Chen, 2006).

Safety and Hazards

作用機序

Target of Action

1-Bromo-1,1,2,2,3-pentadeuteriobutane is a specific type of brominated compound. The primary targets of such compounds are typically organic molecules with double bonds, such as alkenes . The bromine atom in the compound can form electrophilic species that are capable of interacting with these double bonds .

Mode of Action

The mode of action of 1-Bromo-1,1,2,2,3-pentadeuteriobutane involves electrophilic aromatic substitution . In this process, the bromine atom acts as an electrophile, attacking the double bond of the target molecule . This results in the formation of a sigma bond with the target molecule and the generation of a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted product .

Biochemical Pathways

Brominated compounds like this are often used in organic synthesis, particularly in reactions involving the addition of bromine to double bonds . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction .

特性

IUPAC Name |

1-bromo-1,1,2,2,3-pentadeuteriobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i2D,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-DEGKJAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2,3-pentadeuteriobutane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)